4-[2-(4-Bromophenyl)acetamido]benzoic acid SMILES and InChI key
4-[2-(4-Bromophenyl)acetamido]benzoic acid SMILES and InChI key
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS: 925562-16-9). As a derivative of 4-aminobenzoic acid (PABA) acylated with a 4-bromophenylacetic acid moiety, this compound represents a significant "privileged scaffold" in medicinal chemistry. It combines the structural features of classic non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide-like geometry, making it a critical intermediate for developing inhibitors of enzymes such as aldose reductase and neuraminidase.
This document details the compound's digital identity (SMILES/InChI), retrosynthetic logic, bench-scale production protocols, and analytical validation standards.
Part 1: Chemical Identity & Informatics
Precise digital identification is the prerequisite for any computational docking or database registration. The following data establishes the ground truth for this chemical entity.
Table 1: Chemical Identity Matrix
| Property | Specification |
| IUPAC Name | 4-[2-(4-Bromophenyl)acetamido]benzoic acid |
| Common Name | N-(4-Bromophenylacetyl)-4-aminobenzoic acid |
| CAS Registry Number | 925562-16-9 |
| Molecular Formula | C₁₅H₁₂BrNO₃ |
| Molecular Weight | 334.17 g/mol |
| Exact Mass | 333.0000 g/mol |
| Canonical SMILES | OC(=O)c1ccc(NC(=O)Cc2ccc(Br)cc2)cc1 |
| Isomeric SMILES | C1=CC(=C(C=C1Br)CC(=O)NC2=CC=C(C=C2)C(=O)O) |
| InChI String (Predicted) | InChI=1S/C15H12BrNO3/c16-11-5-3-10(4-6-11)7-14(18)17-13-8-1-2-9-12(13)15(19)20/h1-6,8-9H,7H2,(H,17,18)(H,19,20) |
Note on Stereochemistry: This molecule is achiral. The methylene bridge (-CH₂-) allows for conformational flexibility, but there are no stereocenters.
Part 2: Retrosynthetic Analysis & Synthesis Strategy
To synthesize this molecule with high purity (>98%), we must avoid the polymerization of the amino-acid core. Direct coupling of 4-aminobenzoic acid (PABA) requires careful pH control.
Retrosynthetic Logic
The molecule is disconnected at the amide bond.
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Fragment A (Electrophile): 4-Bromophenylacetic acid (activated as Acid Chloride or NHS ester).
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Fragment B (Nucleophile): 4-Aminobenzoic acid (PABA).
Synthesis Pathway Visualization
The following diagram illustrates the two primary routes: the Schotten-Baumann (Industrial/Robust) and the Carbodiimide (Medicinal/Mild) approaches.
Figure 1: Retrosynthetic disconnection showing the Acid Chloride route (top) and Carbodiimide route (bottom).
Part 3: Experimental Protocols
Method A: The Schotten-Baumann Protocol (Recommended for Scale)
This method utilizes the high reactivity of the acid chloride while protecting the PABA carboxylic acid as a soluble salt.
Reagents:
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4-Bromophenylacetic acid (1.0 eq)
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Thionyl Chloride (1.5 eq)
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4-Aminobenzoic acid (1.0 eq)
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Sodium Hydroxide (2.5 eq)
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Solvents: Toluene (for activation), THF/Water (for coupling).
Step-by-Step Methodology:
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Activation: Dissolve 4-bromophenylacetic acid in anhydrous toluene. Add Thionyl Chloride dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases. Concentrate in vacuo to obtain the crude acid chloride.
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Preparation of Nucleophile: In a separate vessel, dissolve 4-aminobenzoic acid in 1:1 THF/Water containing 2.5 equivalents of NaOH. Cool to 0°C.
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Coupling: Dissolve the crude acid chloride in minimal dry THF. Add this solution dropwise to the PABA/NaOH solution, maintaining the temperature <5°C.
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Workup: Stir at room temperature for 4 hours. Acidify the mixture to pH 2-3 using 1M HCl. The product will precipitate as a white/off-white solid.
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Purification: Filter the solid. Wash with water (to remove salts) and cold diethyl ether (to remove unreacted organic acid). Recrystallize from Ethanol/Water.
Method B: EDC/HOBt Coupling (Recommended for Library Synthesis)
Ideal for small-scale (<100mg) synthesis where thionyl chloride is too harsh.
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Dissolve 4-bromophenylacetic acid (1.0 eq) in dry DMF.
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Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C to form the active ester.
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Add 4-aminobenzoic acid (1.0 eq) and DIPEA (3.0 eq).
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Stir at Room Temperature for 16 hours.
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Pour into ice water/1M HCl. Filter the precipitate.
Part 4: Analytical Validation & Quality Control
To ensure the "Trustworthiness" of your compound, the following analytical signatures must be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Amide Proton (-NH-): Singlet, ~10.3 - 10.5 ppm.[2] (Disappears on D₂O shake).
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Acid Proton (-COOH): Broad singlet, ~12.0 - 13.0 ppm.
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Benzoic Aromatic Ring: Two doublets (AA'BB' system) at ~7.9 ppm (2H) and ~7.7 ppm (2H).
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Bromophenyl Ring: Two doublets (AA'BB' system) at ~7.5 ppm (2H) and ~7.3 ppm (2H).
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Methylene Bridge (-CH₂-): Singlet, ~3.7 ppm. Crucial for confirming the linker.
Workflow for Validation
The following logic gate ensures you do not proceed with impure material.
Figure 2: Analytical Logic Gate for compound validation.
Part 5: Physicochemical Profiling (Lipinski Parameters)
For drug development professionals, understanding the "druggability" of this scaffold is vital.
| Parameter | Value | Interpretation |
| cLogP | ~3.3 | Moderate lipophilicity; good membrane permeability. |
| TPSA | 66.4 Ų | Well below the 140 Ų limit; suggests good oral bioavailability. |
| H-Bond Donors | 2 | (Amide NH, Acid OH) - Compliant. |
| H-Bond Acceptors | 3 | (Amide O, Acid O, Acid OH) - Compliant. |
| Rotatable Bonds | 4 | Flexible linker allows induced fit in binding pockets. |
Application Note: The 4-bromophenyl group provides a "halide handle" for further functionalization via Suzuki-Miyaura coupling, allowing this molecule to serve as a core scaffold for library expansion.
References
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][1][4] Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling methodologies).
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PubChem. (2023). Compound Summary for PABA Derivatives. National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. hepatochem.com [hepatochem.com]
